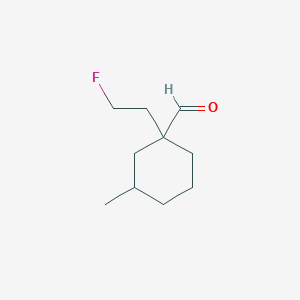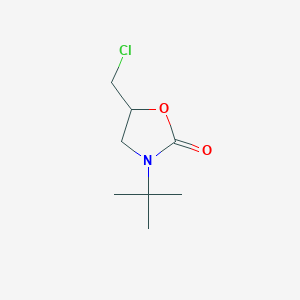
3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one is an organic compound with a unique structure that includes a tert-butyl group, a chloromethyl group, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of tert-butylamine with chloroacetyl chloride, followed by cyclization with ethylene oxide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of reactive chemicals and the potential for hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of oxazolidinone derivatives with additional functional groups.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The oxazolidinone ring can interact with biological receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole
- 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
Uniqueness
3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its oxazolidinone ring differentiates it from oxadiazoles and oxazoles, providing unique properties for various applications.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
3-tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14ClNO2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5H2,1-3H3 |
Clave InChI |
HAQRVJXVMSWGQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(OC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
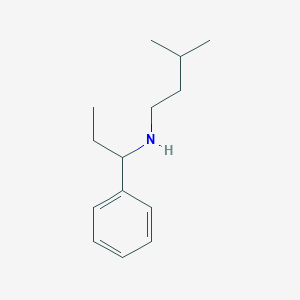
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
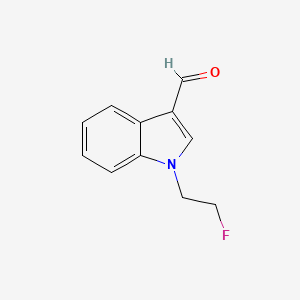
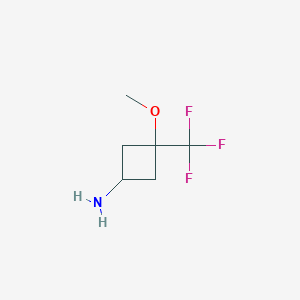
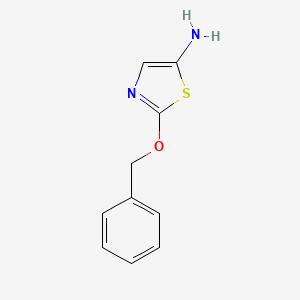

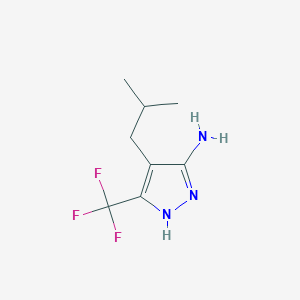
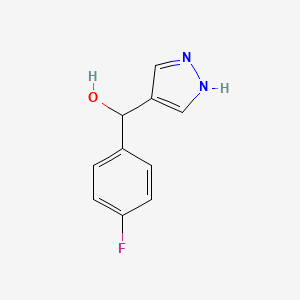
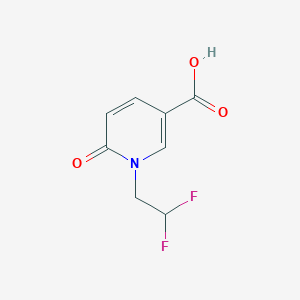
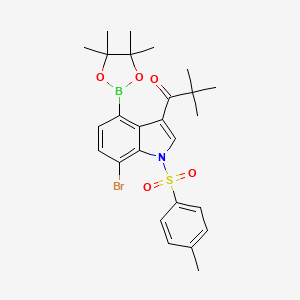
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
